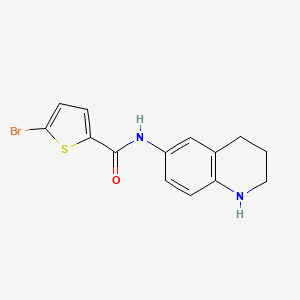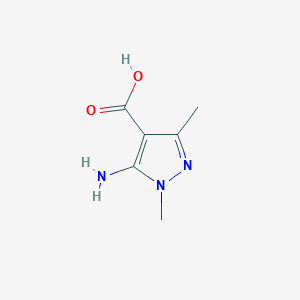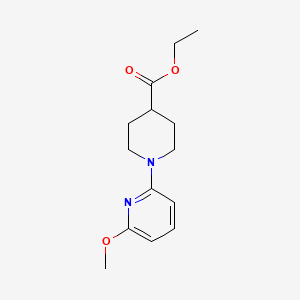
Oct-7-en-2-amin
Übersicht
Beschreibung
Oct-7-en-2-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of an amine group (-NH2) attached to an octene chain. This compound is known for its involvement in various biochemical reactions, primarily through its interactions with enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
Oct-7-en-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound interacts with enzymes such as transaminases, which catalyze the transfer of amino groups from amino acids to keto acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: Oct-7-en-2-amine is used in the production of fine chemicals and agrochemicals.
Wirkmechanismus
Target of Action
Oct-7-en-2-amine, as a type of amine, is likely to interact with various biological targets. Amines are known to interact with a variety of receptors and enzymes, including those involved in neurotransmission . .
Mode of Action
For instance, they can act as agonists or antagonists at various receptors, altering the physiological response . They can also interact with enzymes, potentially altering their activity .
Biochemical Pathways
For example, they can act as neurotransmitters, influencing the transmission of signals in the nervous system . They can also be involved in the regulation of growth and blood pressure .
Pharmacokinetics
Most drugs’ adme properties strongly depend on the ability of the drug to pass through membranes via simple diffusion . Only the uncharged form of a drug can pass through a membrane by simple diffusion .
Result of Action
For example, they can influence cell signaling, alter enzyme activity, and modulate neurotransmission .
Action Environment
The action of Oct-7-en-2-amine can be influenced by various environmental factors. For instance, the pH of the environment can influence the ionization state of amines, which can in turn affect their ability to interact with their targets . Additionally, factors such as temperature and the presence of other molecules can also influence the action of Oct-7-en-2-amine.
Biochemische Analyse
Biochemical Properties
Oct-7-en-2-amine is involved in several biochemical reactions, primarily through its interactions with enzymes and proteins. It is known to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is essential for the synthesis and degradation of amino acids. Additionally, Oct-7-en-2-amine interacts with monoamine oxidases, which are enzymes responsible for the oxidative deamination of monoamines . These interactions play a crucial role in maintaining the balance of neurotransmitters in the nervous system.
Cellular Effects
Oct-7-en-2-amine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Oct-7-en-2-amine can activate specific signaling pathways that regulate cell growth and differentiation . It also affects gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, Oct-7-en-2-amine plays a role in cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of Oct-7-en-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Oct-7-en-2-amine binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . This binding can lead to the activation or inhibition of enzymes, depending on the context. For example, Oct-7-en-2-amine can inhibit monoamine oxidases, leading to an increase in the levels of neurotransmitters . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oct-7-en-2-amine can change over time. The stability and degradation of Oct-7-en-2-amine are critical factors that influence its long-term effects on cellular function. Studies have shown that Oct-7-en-2-amine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to Oct-7-en-2-amine can result in changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Oct-7-en-2-amine vary with different dosages in animal models. At low doses, Oct-7-en-2-amine can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses being therapeutic and high doses being harmful.
Metabolic Pathways
Oct-7-en-2-amine is involved in several metabolic pathways, including the synthesis and degradation of amino acids . It interacts with enzymes such as transaminases and monoamine oxidases, which play a crucial role in these pathways . Oct-7-en-2-amine can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes .
Transport and Distribution
The transport and distribution of Oct-7-en-2-amine within cells and tissues are mediated by specific transporters and binding proteins. Organic cation transporters (OCTs) and plasma membrane monoamine transporters (PMATs) are involved in the uptake and distribution of Oct-7-en-2-amine . These transporters facilitate the movement of Oct-7-en-2-amine across cell membranes and its accumulation in specific tissues . The localization and accumulation of Oct-7-en-2-amine can influence its biological activity and function.
Subcellular Localization
Oct-7-en-2-amine exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the mitochondria and Golgi apparatus . The subcellular localization of Oct-7-en-2-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is crucial for its role in cellular processes and its interactions with other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Oct-7-en-2-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines. For example, the reaction of 7-octen-2-one with ammonia under controlled conditions can yield Oct-7-en-2-amine . Another method involves the reductive amination of aldehydes or ketones, where the carbonyl group is first converted to an imine, followed by reduction to form the amine .
Industrial Production Methods
In industrial settings, the production of Oct-7-en-2-amine often involves large-scale reductive amination processes. These processes typically use catalysts and hydrogen gas to facilitate the reduction step, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oct-7-en-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups on the carbon chain
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Oct-7-en-2-amine can yield nitroso or nitro derivatives, while reduction can produce primary amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Oct-7-en-2-amine include:
Oct-7-en-2-one: An analog with a ketone group instead of an amine group.
Oct-7-en-2-ol: An alcohol derivative with a hydroxyl group.
Oct-7-en-2-thiol: A thiol derivative with a sulfhydryl group
Uniqueness
Oct-7-en-2-amine is unique due to its specific amine functionality, which allows it to participate in a wide range of biochemical reactions. Its ability to interact with enzymes and facilitate amino group transfer makes it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
oct-7-en-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-4-5-6-7-8(2)9/h3,8H,1,4-7,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKFFWZGHRAKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)




![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)





![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)
![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)
